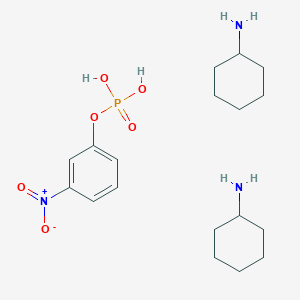

Bis(cyclohexylammonium) 4-nitrophosphate

Description

Overview of Phosphate (B84403) Ester Chemistry in Academic Research

Phosphate esters are a class of organic compounds derived from phosphoric acid and alcohols. They are integral to numerous biological molecules and processes. In academic research, the study of phosphate esters is crucial for understanding the mechanisms of energy transfer, signal transduction, and the structure of nucleic acids. researchgate.netnih.gov The stability of phosphate esters makes them well-suited for their biological roles; however, their hydrolysis, while thermodynamically favorable, is a slow process in the absence of a catalyst. researchgate.net This has led to extensive research into the mechanisms of both enzymatic and non-enzymatic phosphoryl transfer reactions. researchgate.net The versatility of phosphorus chemistry allows for the synthesis of a wide array of phosphate ester derivatives, which are used to probe enzymatic functions and to act as building blocks in organic synthesis. biotium.com

The Significance of 4-Nitrophenyl Phosphate Derivatives in Chemical and Biochemical Research Methodologies

Within the broader category of phosphate esters, 4-nitrophenyl phosphate (pNPP) and its derivatives are of particular importance, primarily as chromogenic substrates for various enzymes, most notably phosphatases. biotium.compromega.comwikipedia.org The principle of their use lies in the enzymatic hydrolysis of the pNPP molecule, which liberates 4-nitrophenol (B140041) (pNP). wikipedia.org In its protonated form, pNP is colorless, but under alkaline conditions, it is deprotonated to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color with a maximum absorbance at 405 nm. promega.comwikipedia.org This color change provides a straightforward and sensitive method for spectrophotometrically measuring the activity of phosphatases such as alkaline phosphatase and protein tyrosine phosphatases. promega.comwikipedia.org The use of pNPP and its salts is a cornerstone of enzyme-linked immunosorbent assays (ELISAs) and other standard biochemical assays. sigmaaldrich.comsigmaaldrich.com

Historical Context and Evolution of Research on Bis(cyclohexylammonium) 4-nitrophosphate

The specific salt, this compound, emerged from the practical challenges associated with the physical properties of other pNPP salts. While the disodium (B8443419) salt of pNPP is commercially available, researchers in the past encountered difficulties in obtaining satisfactory crystals for X-ray diffraction studies. iucr.org To overcome this, the free acid of 4-nitrophenyl phosphate was prepared and subsequently reacted with cyclohexylamine (B46788) to form the bis(cyclohexylammonium) salt. iucr.org This method yielded colorless needles of Bis(cyclohexylammonium) 4-nitrophenyl phosphate dihydrate, which were suitable for single-crystal X-ray analysis. iucr.org

A seminal study published in 1984 provided the first detailed crystal structure of this compound. iucr.org The primary motivation for this research was to accurately measure the P-O bond lengths in a series of phosphate monoester dianions to better understand the mechanism of phosphate ester hydrolysis. iucr.org The choice of the 4-nitrophenyl derivative was strategic due to its relevance as a leaving group in mechanistic studies. The successful crystallization and structural determination of the bis(cyclohexylammonium) salt were, therefore, significant steps in the fundamental investigation of phosphate ester reactivity. iucr.org

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research involving this compound continues to leverage its properties as a precursor and a model compound. A notable recent study investigated its reactivity with trimethyltin (B158744) chloride, which resulted in the formation of a novel supramolecular coordination network, 4-NO2C6H4PO4(SnMe3)2·H2O. researchgate.netbath.ac.uk This work highlights the utility of this compound as a starting material in coordination chemistry for the synthesis of complex organometallic structures. researchgate.netbath.ac.uk

Despite these advances, several questions regarding this compound remain. A comprehensive understanding of its reactivity with a broader range of electrophiles and organometallic reagents is yet to be established. Further exploration in this area could lead to the synthesis of new materials with interesting catalytic or structural properties. Moreover, while the 1984 study provided a solid foundation for its crystal structure, modern computational methods could offer deeper insights into its electronic structure and the subtleties of the hydrogen bonding network. Another area ripe for investigation is the potential for this specific salt to act as an inhibitor or a probe for specific phosphatases, given that the cyclohexylammonium cation could influence its interaction with enzyme active sites. The development of more sophisticated enzyme assays could also benefit from a deeper understanding of the kinetic and binding properties of this and related phosphate ester salts.

Detailed Research Findings

The scientific literature provides specific data on the physical and structural properties of this compound.

Chemical and Physical Properties

A variety of sources provide consistent data on the chemical and physical properties of this compound. These are essential for its application in research and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C18H32N3O6P | nih.govscbt.comrpicorp.comagscientific.comchemdad.com |

| Molecular Weight | 417.44 g/mol | nih.govscbt.comrpicorp.comagscientific.comchemdad.com |

| Appearance | White to off-white powder/crystalline powder | rpicorp.com |

| Solubility | Soluble in water | sigmaaldrich.comrpicorp.comagscientific.com |

| Storage Temperature | -20°C | sigmaaldrich.comrpicorp.comagscientific.comchemdad.com |

| CAS Number | 52483-84-8 | scbt.comrpicorp.comagscientific.comchemdad.com |

Crystallographic Data

The crystal structure of Bis(cyclohexylammonium) 4-nitrophenyl phosphate dihydrate was determined by X-ray diffraction, providing valuable insights into its molecular geometry. The data revealed a triclinic crystal system with the space group P1. iucr.org

| Parameter | Value | Source |

| Crystal System | Triclinic | iucr.org |

| Space Group | P1 | iucr.org |

| a | 6.584 (3) Å | iucr.org |

| b | 12.138 (4) Å | iucr.org |

| c | 14.965 (5) Å | iucr.org |

| α | 85.80 (3)° | iucr.org |

| β | 87.28 (4)° | iucr.org |

| γ | 81.45 (3)° | iucr.org |

| Volume (U) | 1178.1 ų | iucr.org |

| Z | 2 | iucr.org |

| P-O(R) bond length | 1.664 (5) Å | iucr.org |

A key finding from the crystallographic study was that the P-OR bond length is significantly longer than that observed in alkyl phosphate dianions. iucr.org This observation is critical for understanding the electronic effects of the nitrophenyl group on the phosphate moiety and has implications for the mechanism of its hydrolysis. The structure is stabilized by an extensive network of hydrogen bonds that link the hydrophilic residues. iucr.org

Properties

IUPAC Name |

cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPCUTUPMTDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163044 | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-82-5 | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(cyclohexylammonium) 4-nitrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Pathway Elucidation for Bis Cyclohexylammonium 4 Nitrophosphate

Established Synthetic Routes and Reaction Mechanisms for 4-Nitrophosphate Synthesis

The core of synthesizing Bis(cyclohexylammonium) 4-nitrophosphate lies in the effective phosphorylation of 4-nitrophenol (B140041) to form 4-nitrophenyl phosphoric acid, which is then neutralized with cyclohexylamine (B46788). Several established methods exist for the initial phosphorylation step.

One common industrial approach involves the reaction of 4-nitrophenol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or, as detailed in some patents, phosphorus oxybromide (POBr₃). google.comwikipedia.org In a typical procedure, 4-nitrophenol is dissolved in a solvent like pyridine (B92270), which also acts as a base to neutralize the hydrogen halide byproduct. google.com The system is cooled, and the phosphorylating agent is added dropwise to control the exothermic reaction and minimize the formation of di- and tri-substituted phosphate (B84403) byproducts. google.com Following the phosphorylation, the reaction mixture is hydrolyzed to convert the resulting dichlorophosphate (B8581778) or dibromophosphate intermediate into the desired 4-nitrophenyl phosphoric acid. The final step to obtain the target compound is the neutralization of the phosphoric acid derivative with two molar equivalents of cyclohexylamine, leading to the precipitation of this compound.

Another documented pathway involves a multi-step process beginning with the reaction of 4-nitrophenol with a dialkyl chlorophosphate in the presence of a base. google.com This forms an O,O-dialkyl p-nitrophenyl phosphate intermediate. This intermediate can then be subjected to a dealkylation reaction using a compound containing trimethylsilyl (B98337) groups. Subsequent hydrolysis of the silylated intermediate yields 4-nitrophenyl phosphoric acid. This method offers the advantage of purifying the initial intermediate by distillation, which can lead to a cleaner final product. google.com

Exploration of Alternative Phosphorylation Pathways for this compound Generation

Beyond the established routes, the broader field of organophosphorus chemistry offers alternative pathways that could be adapted for the synthesis of 4-nitrophenyl phosphate. nih.gov These methods can be broadly categorized based on the oxidation state of the phosphorus reagent used.

Most traditional syntheses, like the reaction with POCl₃, operate entirely within the P(V) regime. nih.gov However, methods utilizing P(III) reagents, such as phosphites, are also prevalent due to the higher reactivity of these reagents. nih.gov For instance, organophosphites can be readily oxidized to give the corresponding organophosphates. wikipedia.org A potential alternative route could therefore involve the reaction of 4-nitrophenol with a P(III) halide (e.g., PCl₃) to form a phosphite (B83602) intermediate, followed by a controlled oxidation step to yield the target phosphate ester. The gradual oxidation of organophosphite antioxidants to organophosphate esters is a known transformation in other contexts. acs.org

Furthermore, the synthesis of diphosphates has been achieved by the monophosphorylation of a monophosphate substrate, a strategy that highlights the versatility of phosphorylation reagents. nih.gov This principle could be inverted, using specialized electrophilic monophosphate synthons to react with the 4-nitrophenol nucleophile. The choice of pathway often depends on the desired scale, purity requirements, and the availability of starting materials and reagents. wikipedia.orgnih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity, which is critical for its application in sensitive enzyme assays. Key parameters that require careful control include temperature, solvent, molar ratios of reactants, and reaction time.

For instance, in the phosphorylation of p-nitrophenol with POBr₃, maintaining the temperature between 10-15°C is recommended to prevent the formation of undesired byproducts. google.com The molar ratio of p-nitrophenol to the phosphorylating agent must be carefully controlled to favor the monosubstituted product over di- and tri-substituted versions. google.com The choice of solvent is also critical; pyridine is often used not just as a solvent but also as an acid scavenger. google.com

Purity assessment is an integral part of the optimization process. A significant impurity in pNPP preparations can be free 4-nitrophenol, which can interfere with assay results. nih.gov High-performance liquid chromatography (HPLC) is a powerful technique for determining the purity of the final product. A paired-ion, reversed-phase HPLC method has been described to separate 4-nitrophenyl phosphate from its potential contaminant, 4-nitrophenol, allowing for precise quantification of purity. nih.gov By systematically adjusting the parameters below and analyzing the resulting product purity, the synthesis can be fine-tuned for optimal performance.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. Several green chemistry approaches could be applied to the synthesis of organophosphates like this compound, aiming to reduce waste, avoid harsh reagents, and improve energy efficiency.

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. A mechanochemical method for phosphorylating acetylides using condensed phosphates has been demonstrated, bypassing hazardous intermediates like white phosphorus. acs.org This principle could potentially be adapted for the phosphorylation of phenols.

Aqueous and Greener Solvent Systems: Replacing volatile organic solvents with water or other green alternatives is a key goal of green chemistry. Phosphorylation of cellulosic materials has been achieved using a phosphoric acid-urea reaction system in water, representing a promising ecological approach. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a way to generate reactive species in situ, often under mild conditions. An electrochemical method for the C-H phosphorylation of arenes has been developed where a P-radical cation is generated at an anode from a trialkyl phosphite, which then reacts with the arene. rsc.org

Photocatalysis: Photoinduced reactions can often proceed under mild conditions with high selectivity. An iron-catalyzed C(sp³)–H phosphorylation reaction enabled by a photoinduced ligand-to-metal charge transfer process has been reported, providing a novel route to organophosphine compounds. rsc.org

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound is not merely a final product but can serve as a versatile intermediate for further chemical modification. Its functional groups—the phosphate, the nitro group, and the aromatic ring—offer multiple sites for derivatization.

One primary application is its use as a phosphorylating agent . The 4-nitrophenyl group is a good leaving group, allowing the compound to act as a phosphate donor for the phosphorylation of other molecules, such as alcohols and phenols, to create more complex, biologically relevant compounds. chemimpex.com

The molecule itself can also be modified. The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH₂) using various established methods, such as catalytic hydrogenation or using green catalysts like metal nanoparticles. nih.gov This transformation of 4-nitrophenol to 4-aminophenol (B1666318) is a well-known process. nih.gov The resulting aminophenyl phosphate derivative would provide a site for further functionalization, for example, through amide bond formation or diazotization reactions, enabling the attachment of labels, linkers, or other functionalities.

For analytical purposes, the phosphate group can be targeted for derivatization to enhance detection in techniques like mass spectrometry. A strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed to simultaneously derivatize carbonyl, carboxyl, and phosphoryl groups, significantly improving detection sensitivity and chromatographic separation in LC-MS/MS analysis. nih.gov Such a strategy could be applied to facilitate the metabolic analysis of pathways involving this or similar phosphate-containing compounds.

Crystallographic and Solid State Structural Investigations of Bis Cyclohexylammonium 4 Nitrophosphate

Single Crystal X-ray Diffraction Analysis of Bis(cyclohexylammonium) 4-nitrophosphate

Detailed single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature.

Specific data regarding the crystal system, space group, and unit cell parameters for this compound has not been publicly reported.

A detailed analysis of the molecular conformation and bond geometries of this compound is not possible without crystallographic data.

Information on the supramolecular interactions and hydrogen bonding networks within the crystal lattice of this compound is not available.

Polymorphism and Co-crystallization Studies of this compound

There are no published studies on the polymorphism or co-crystallization of this compound.

Crystal Engineering Principles Applied to this compound Systems

There is no available research on the application of crystal engineering principles to this compound systems.

Influence of Crystallization Conditions on Solid-State Structure and Morphology

There are no published findings on how different crystallization conditions influence the solid-state structure and morphology of this compound.

Advanced Spectroscopic and Spectrometric Characterization of Bis Cyclohexylammonium 4 Nitrophosphate

Vibrational Spectroscopy (FTIR, Raman) for Probing Molecular Structure and Dynamics

A detailed experimental Fourier-transform infrared (FTIR) or Raman spectrum for Bis(cyclohexylammonium) 4-nitrophosphate has not been published in readily accessible scientific literature. However, based on the known functional groups within the compound, a theoretical FTIR spectrum would be expected to exhibit characteristic absorption bands.

Key expected vibrational modes would include:

N-H stretching from the cyclohexylammonium cation, typically appearing in the region of 3300-3000 cm⁻¹.

C-H stretching of the cyclohexyl and aromatic rings, expected around 3000-2850 cm⁻¹.

N=O stretching from the nitro group, which would likely present as two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

P=O and P-O stretching from the phosphate (B84403) group, anticipated in the 1300-900 cm⁻¹ region.

C-N stretching of the cyclohexylammonium cation, typically observed in the 1250-1020 cm⁻¹ range.

Aromatic C=C stretching from the nitrophenyl group, expected in the 1600-1450 cm⁻¹ region.

Without experimental data, a precise data table of vibrational frequencies and their assignments cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data for this compound is not publicly available. The following sections outline the expected spectral features based on the compound's structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexylammonium and the 4-nitrophenyl phosphate moieties. The protons on the cyclohexyl ring would likely appear as a series of multiplets in the upfield region (approximately 1.0-3.5 ppm). The methine proton attached to the nitrogen would be expected at the downfield end of this range. The aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (around 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro and phosphate groups. The protons of the ammonium (B1175870) group (-NH₃⁺) might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would be expected to show six signals for the cyclohexyl ring, with the carbon attached to the nitrogen appearing most downfield among them. The 4-nitrophenyl group would exhibit four aromatic carbon signals, with the carbon bearing the nitro group and the carbon attached to the phosphate ester showing characteristic downfield shifts.

A definitive data table of chemical shifts cannot be provided without experimental spectra.

³¹P NMR Spectroscopy for Phosphorus Environment Characterization

While a specific ³¹P NMR spectrum for this compound is not available, studies on similar 4-nitrophenyl phosphate compounds suggest that a single resonance would be observed. The chemical shift would be indicative of a phosphate ester environment. For comparison, the related compound bis(4-nitrophenyl)phosphate shows a ³¹P NMR signal that can be influenced by its interaction with other molecules.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network within the cyclohexyl ring and the aromatic ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

As no experimental 2D NMR data is available, a table of correlations cannot be generated.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

There is no publicly available high-resolution mass spectrometry (HRMS) data for this compound. HRMS would be essential for confirming the exact molecular formula (C₁₈H₃₂N₃O₆P) by providing a highly accurate mass measurement. nih.gov The calculated exact mass of the neutral compound is 417.2029 g/mol . nih.gov

Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation could involve the loss of the cyclohexylammonium counterions, cleavage of the phosphate ester bond, and fragmentation of the 4-nitrophenyl group.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence)

The UV-Vis absorption spectrum of 4-nitrophenyl phosphate and its salts is well-documented due to its use in colorimetric assays. The 4-nitrophenolate (B89219) ion, formed upon hydrolysis of the phosphate ester, exhibits a strong absorbance maximum at approximately 405 nm, which is responsible for the yellow color observed in these assays. The parent compound, this compound, is reported to have a maximum absorption (λmax) at around 311 nm in a basic solution.

There is no significant research available on the fluorescence properties of this compound. Generally, nitroaromatic compounds are known to be fluorescence quenchers, and significant emission from this compound would not be expected.

Mechanistic Studies on the Reactivity and Transformations of Bis Cyclohexylammonium 4 Nitrophosphate

Investigation of Hydrolysis Mechanisms of Bis(cyclohexylammonium) 4-nitrophosphate

The hydrolysis of 4-nitrophenyl phosphate (B84403), the reactive component of this compound, proceeds via different mechanisms depending on the pH of the solution. These include acid-catalyzed, base-catalyzed, and enzymatic pathways. The hydrolysis reaction results in the formation of 4-nitrophenol (B140041) and inorganic phosphate. wikipedia.orgresearchgate.net The release of the yellow-colored 4-nitrophenolate (B89219) ion upon hydrolysis allows for convenient spectrophotometric monitoring of the reaction progress at 405 nm. wikipedia.orgmedchemexpress.commystudies.com

Under acidic conditions, the hydrolysis of 4-nitrophenyl phosphate is subject to acid catalysis. The rate of hydrolysis in an aqueous solution of 4-nitrophenyl phosphoric acid has been observed to increase as the reaction progresses, indicating an autocatalytic process. researchgate.net This is attributed to the formation of phosphoric acid and 4-nitrophenol, which further catalyze the reaction. researchgate.net The reaction is first-order with respect to the concentration of 4-nitrophenyl phosphate and exhibits an activation energy of 26.0 kcal/mole at pH 2.6. researchgate.net

Studies on related organophosphates suggest that in strongly acidic solutions, the mechanism likely involves a unimolecular cleavage of the P-O bond of the protonated substrate (a dissociative mechanism, DN*AN, or A1 type). The different ionic forms of 4-nitrophenyl phosphate present in solution exhibit varying rates of hydrolysis. researchgate.net

In alkaline solutions, the hydrolysis of 4-nitrophenyl phosphate is catalyzed by hydroxide (B78521) ions. The reaction rate generally increases with increasing pH. researchgate.net The mechanism in alkaline media is proposed to be a bimolecular nucleophilic substitution (SN2(P)) where the hydroxide ion attacks the phosphorus atom, leading to the cleavage of the P-O bond.

The reactivity of the different ionic species of 4-nitrophenyl phosphate (neutral, monoanion, and dianion) varies. The monoanion and neutral species are generally found to be more reactive than the dianion. researchgate.net The rate of hydrolysis reaches a maximum at a pH of 4.17, which is attributed to the hydrolysis occurring via the mononegative and neutral species. researchgate.net

Kinetic studies on the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP), a related compound, have shown a second-order rate constant. The active species in some catalyzed systems is a dinuclear monohydroxo species. researchgate.net

Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters. wikipedia.org 4-Nitrophenyl phosphate is a widely used chromogenic substrate for assaying the activity of various phosphatases, such as alkaline phosphatase and acid phosphatase. wikipedia.orgneb.com

The enzymatic hydrolysis of 4-nitrophenyl phosphate by protein phosphatase-1 (PP1) exhibits a bell-shaped pH-rate profile, suggesting catalysis by both acidic and basic residues of the enzyme, with kinetic pKa values of 6.0 and 7.2. nih.gov The mechanism involves the formation of a phosphoryl-enzyme intermediate. nih.govnih.gov The rate-determining step can be either the formation or the decomposition of this intermediate, depending on the pH. nih.govnih.gov For instance, with E. coli alkaline phosphatase at a pH above 8, the phosphorylation of the enzyme is the rate-limiting step. nih.govnih.gov

The presence of certain buffers, like Tris, can increase the rate of decomposition of the phosphoryl-enzyme intermediate. nih.govnih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of the hydrolysis of 4-nitrophenyl phosphate have been studied under various conditions. The reaction is generally first-order with respect to the phosphate ester concentration. researchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of 4-Nitrophenyl Phosphate

| Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| pH 2.6, aqueous solution | Varies | 26.0 kcal/mol | researchgate.net |

| Catalyzed by Tb-BDBPH system, 50% ethanol, pH 7.0-10.0, 35°C | 2.3 x 10⁻³ mol⁻¹ L s⁻¹ (second-order) | researchgate.net | |

| Catalyzed by Zr(IV)-substituted polyoxometalate, pD 6.4, 50°C | 8.44 (±0.36) × 10⁻⁵ s⁻¹ | researchgate.net | |

| Spontaneous hydrolysis, pD 6.4, 50°C | 2.81 (±0.25) × 10⁻⁷ s⁻¹ | researchgate.net |

The thermodynamics of the hydrolysis reaction are influenced by factors such as solvation. For instance, the transfer of the transition state from water to aqueous DMSO for the hydrolysis of the p-nitrophenyl phosphate dianion is more exothermic than the transfer of the reactants, leading to a reduction in the activation enthalpy (ΔH‡) and an accelerated reaction rate. nih.gov

Identification and Characterization of Reaction Intermediates and Products

The primary products of the hydrolysis of this compound are 4-nitrophenol and inorganic phosphate, with the release of cyclohexylammonium ions. wikipedia.org In enzymatic reactions, a key intermediate is a phosphoryl-enzyme complex, formed by the transfer of the phosphate group from 4-nitrophenyl phosphate to a residue in the active site of the enzyme. nih.govnih.gov

In the reaction of bis(cyclohexylammonium) 4-nitrophenylphosphate with trimethyltin (B158744) chloride (SnMe₃Cl), a new compound, 4-NO₂C₆H₄PO₄(SnMe₃)₂·H₂O, has been synthesized and characterized by X-ray crystallography, demonstrating the reactivity of the phosphate group with organometallic reagents. bath.ac.uk

Influence of Solvent and Environmental Factors on Reactivity

The solvent environment significantly impacts the reactivity of 4-nitrophenyl phosphate. The rate of hydrolysis of the dianion of 4-nitrophenyl phosphate can be accelerated by a factor of 10⁶–10⁷ when the solvent is changed from water to greater than 95% aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov Similar rate enhancements are observed in other dipolar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA). nih.gov

In mixed aqueous-organic solvents, such as DMSO-water, dioxane-water, and acetonitrile-water mixtures, the reaction rate of alkaline hydrolysis of bis(p-nitrophenyl) phosphate initially decreases with the addition of the organic cosolvent and then increases sharply at higher organic solvent concentrations. nih.gov This behavior is attributed to changes in the solvation of the reactants and the transition state. nih.gov

The ionic strength of the medium can also affect reaction rates, particularly in enzymatic reactions. For instance, the dissociation constant of a homodimeric enzyme that hydrolyzes a p-nitrophenyl glycoside was shown to be dependent on the ionic strength of the phosphate buffer. acs.org

Computational Chemistry and Theoretical Modeling of Bis Cyclohexylammonium 4 Nitrophosphate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For a salt like Bis(cyclohexylammonium) 4-nitrophosphate, these methods can probe the nature of the ionic bonding, the charge distribution, and the electronic transitions that dictate its spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is well-suited for studying the ground state properties of this compound, providing a balance between computational cost and accuracy.

A typical DFT study on this compound would begin with the geometry optimization of the ion pair. This process determines the most stable three-dimensional arrangement of the atoms, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For the cyclohexylammonium cation, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation with the ammonium (B1175870) group in an equatorial position to minimize steric hindrance. nih.gov The 4-nitrophenylphosphate anion's geometry would be influenced by the orientation of the nitro group and the phosphate (B84403) moiety relative to the phenyl ring.

Following optimization, a range of electronic properties can be calculated. A Natural Bond Orbital (NBO) analysis would be employed to understand charge distribution, revealing the transfer of charge from the phosphate anion to the ammonium cations and quantifying the ionic character of the salt. Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the molecule's reactivity and electronic transitions. In a study on cyclohexylammonium perchlorate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich 4-nitrophenylphosphate anion, while the LUMO may be associated with the same anion or the cations, depending on the specific electronic structure.

A hypothetical table of ground state properties calculated using DFT is presented below.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: This data is hypothetical and for illustrative purposes only, based on typical results from DFT calculations on similar compounds.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -1550.78 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.85 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -2.15 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.70 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 12.5 | B3LYP/6-311++G(d,p) |

| NBO Charge on N (cation) | -0.85 e | B3LYP/6-311++G(d,p) |

| NBO Charge on P (anion) | +1.98 e | B3LYP/6-311++G(d,p) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic parameters, which serve as a valuable tool for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies (FT-IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretches of the ammonium group, the C-H stretches of the cyclohexane ring, the P-O stretches of the phosphate group, and the symmetric and asymmetric stretches of the NO₂ group. Comparing the calculated spectrum with experimental data allows for the precise assignment of each vibrational band.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By predicting the ¹H, ¹³C, ¹⁵N, and ³¹P NMR spectra, researchers can gain detailed information about the chemical environment of each nucleus. For instance, the ³¹P chemical shift would be highly sensitive to the nature of the ionic interactions and hydrogen bonding with the cyclohexylammonium cations.

An illustrative table of predicted spectroscopic data is provided below.

Table 2: Illustrative Predicted Spectroscopic Parameters for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 8.25 | Aromatic H (ortho to NO₂) |

| ¹³C NMR Chemical Shift (ppm) | 145.1 | Aromatic C-NO₂ |

| ³¹P NMR Chemical Shift (ppm) | -5.2 | Phosphate P |

| FT-IR Vibrational Frequency (cm⁻¹) | 1520 | Asymmetric NO₂ Stretch |

| FT-IR Vibrational Frequency (cm⁻¹) | 3150 | N-H Stretch (H-bonded) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be invaluable for studying the conformational flexibility of the cyclohexylammonium cations and the dynamics of the hydrogen bonding network between the ammonium protons and the phosphate oxygens. Simulations could be performed in both the gas phase and in a solvent to understand the influence of the environment on the salt's structure and stability. By analyzing the trajectories from MD simulations, one can calculate radial distribution functions to characterize the average distances between specific atoms, such as the hydrogen bond donors and acceptors. This provides a detailed picture of the intermolecular interactions that hold the crystal lattice together.

Reaction Pathway Modeling and Transition State Characterization for Hydrolysis

The 4-nitrophenylphosphate anion is a well-known substrate for phosphatases, and its hydrolysis is a reaction of significant biochemical interest. Computational modeling can elucidate the mechanism of this hydrolysis reaction. Theoretical studies on the hydrolysis of p-nitrophenyl phosphate have shown that the reaction can proceed through different pathways, and DFT calculations are used to map out the potential energy surface for these pathways. acs.org

For the hydrolysis of the 4-nitrophenylphosphate component of the salt, computational chemists would model the nucleophilic attack of a water molecule on the phosphorus atom. This involves locating the transition state structure for the reaction and calculating the activation energy barrier. The influence of the cyclohexylammonium cations on the reaction could also be investigated, as they may act as proton donors or influence the charge distribution in the transition state.

In Silico Studies of Substrate-Enzyme Docking and Interaction Energies

Given that 4-nitrophenylphosphate is a common substrate for enzymes like alkaline phosphatase, caymanchem.comneb.com in silico docking studies could be performed to understand how this compound interacts with the active site of such an enzyme. Molecular docking programs can predict the preferred binding orientation of the substrate within the enzyme's active site.

Following docking, the interaction energy between the substrate and the enzyme can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This would provide a quantitative measure of the binding affinity. These studies would identify the key amino acid residues involved in binding the 4-nitrophenylphosphate anion and could also explore the role of the cyclohexylammonium cations in the binding process.

Development of Predictive Models for Chemical Behavior

The data generated from the aforementioned computational studies can be used to develop predictive models for the chemical behavior of this compound. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate its calculated electronic properties with its reactivity as an enzyme substrate. These models could then be used to predict the behavior of related compounds, aiding in the design of new enzyme substrates or inhibitors. By integrating data from DFT, MD, and docking, a comprehensive computational model can be built to predict the compound's stability, reactivity, and biological interactions.

Applications of Bis Cyclohexylammonium 4 Nitrophosphate in Specialized Research Domains

Role as a Chromogenic Substrate in Enzymatic Assays: Chemical Principles and Methodological Developmentsigmaaldrich.com

Bis(cyclohexylammonium) 4-nitrophosphate is widely employed as a chromogenic substrate, particularly for the quantification of phosphatase activity. sigmaaldrich.commedchemexpress.com It is the preferred substrate for use with alkaline phosphatase (AP) and acid phosphatases in methodologies like the enzyme-linked immunosorbent assay (ELISA). sigmaaldrich.comwikipedia.org

Chemical Principle: The fundamental principle of its use lies in the enzymatic hydrolysis of the 4-nitrophenyl phosphate (B84403) (pNPP) anion. wikipedia.org Phosphatase enzymes catalyze the cleavage of the phosphate group from the pNPP molecule. wikipedia.org This reaction yields two products: inorganic phosphate and 4-nitrophenol (B140041) (pNP). wikipedia.org While the original substrate is colorless, the resulting 4-nitrophenol, specifically its conjugate base (the 4-nitrophenolate (B89219) ion) formed under alkaline conditions, is a vibrant yellow chromogen. medchemexpress.comwikipedia.org

Methodological Development: The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn corresponds to the activity of the phosphatase enzyme. The concentration of the product can be accurately quantified by measuring its maximum absorbance spectrophotometrically at a wavelength of 405 nm. sigmaaldrich.commedchemexpress.com The bis(cyclohexylammonium) salt form provides stability and good solubility in aqueous buffers, making it a reliable reagent. sigmaaldrich.com Due to its high sensitivity, assays using this substrate can be performed as timed kinetic readings or as endpoint assays, where the reaction is halted by adding a strong alkaline solution, like sodium hydroxide (B78521), before measurement. sigmaaldrich.comwikipedia.org

| Parameter | Description | Reference |

| Analyte | Alkaline and Acid Phosphatases | wikipedia.org |

| Substrate | This compound | sigmaaldrich.com |

| Enzymatic Product | 4-nitrophenol (pNP) / 4-nitrophenolate | wikipedia.org |

| Detection Method | Spectrophotometry (Colorimetry) | sigmaaldrich.com |

| Wavelength | 405 nm | sigmaaldrich.commedchemexpress.com |

| Key Application | Enzyme-Linked Immunosorbent Assay (ELISA) | sigmaaldrich.com |

Exploration in Advanced Materials Science Researchsigmaaldrich.com

The applications of this compound are not limited to biochemical assays but extend into the realm of advanced materials science. sigmaaldrich.com

Development of Functional Supramolecular Materials

The compound serves as a building block in the synthesis of functionalized polymers. chemimpex.com The structure of the salt itself is a supramolecular assembly, held together by the ionic interactions between the doubly negative 4-nitrophosphate anion and the two positively charged cyclohexylammonium cations. These interactions, along with hydrogen bonding capabilities, allow it to be incorporated into larger polymer chains. This integration can enhance the properties of the final material, making it suitable for specialized applications such as advanced coatings and adhesives. chemimpex.com Research in this area explores how these ionic and hydrogen-bonding motifs can be used to control the assembly and properties of new materials. A study by the University of Bath investigated the reactivity of bis(cyclohexylammonium) 4-nitrophenylphosphate with organotin compounds, leading to the formation of new molecular structures, highlighting its utility in creating novel inorganic-organic hybrid materials. bath.ac.uk

Investigation of Optical or Electronic Properties of Derived Materials

The 4-nitrophenyl component of the molecule is a well-known chromophore, a group of atoms responsible for absorbing light. When this compound is used to create new materials, such as the functionalized polymers mentioned above, this chromophoric unit is integrated into the material's structure. This can bestow specific optical properties upon the resulting material. Research in this domain would focus on how the inclusion of this molecule affects the material's light absorption, transmission, or other optical phenomena. The presence of the electron-withdrawing nitro group and the phosphate ester linkage also influences the electronic characteristics of the molecule, suggesting that materials derived from it could be investigated for potential use in specialized electronic devices. Studies on other molecules containing the p-nitrophenyl group have shown that this unit can be used to create materials with significant nonlinear optical (NLO) activity, which is crucial for applications in photonics and telecommunications. nih.gov

Applications in Analytical Chemistry Methodologies

The primary application of this compound in analytical chemistry is its role in quantitative enzyme assays, as detailed in section 7.1. The high purity and stability of the salt are critical for its function as an analytical standard and reagent. rpicorp.com The ELISA method, which relies on this substrate, is a cornerstone of modern diagnostics and analytical biology for detecting and quantifying proteins and other biomolecules. sigmaaldrich.com

Furthermore, its use extends to other analytical domains. It is employed in pharmaceutical development studies to assess the stability and solubility of drug candidates. chemimpex.com High-performance liquid chromatography (HPLC) methods have been developed to determine the purity of the 4-nitrophenyl phosphate substrate itself by separating it from its potential contaminant and hydrolysis product, 4-nitrophenol, ensuring the accuracy of the assays in which it is used. nih.gov

Potential in Environmental Monitoring Probe Developmentsigmaaldrich.com

The compound has been identified as a useful reagent in environmental analysis, specifically for detecting phosphate levels in water samples. chemimpex.com This application is critical for monitoring water quality and controlling pollution, as excess phosphate is a major contributor to eutrophication in lakes and rivers.

The development of environmental monitoring probes could be based on the same enzymatic principle used in assays. A probe could be designed containing a phosphatase enzyme that, in the presence of inorganic phosphate from a water sample (which can act as a competitive inhibitor) or after conversion of organic phosphate, would show altered activity in hydrolyzing the this compound substrate. The resulting color change could be measured and correlated to the phosphate concentration in the sample, offering a method for environmental assessment.

Compound and Chemical Information

Future Directions and Emerging Research Avenues for Bis Cyclohexylammonium 4 Nitrophosphate

Design and Synthesis of Novel Analogs with Tailored Reactivity

The exploration of novel analogs of bis(cyclohexylammonium) 4-nitrophosphate is a burgeoning field, driven by the quest for compounds with precisely controlled reactivity and functionality. Research groups are actively investigating the synthesis of new organophosphorus compounds, including phosphorus-containing versions of common organic molecules. ox.ac.uk The 4-nitrophenyl phosphate (B84403) moiety serves as a versatile scaffold, allowing for systematic modifications to tune its electronic and steric properties.

One promising avenue involves the synthesis of "heavy" analogs of the cyanate (B1221674) ion, such as the phosphaethynolate anion (PCO⁻), which has opened up new pathways in organophosphorus chemistry. ox.ac.uk This anion is a versatile precursor for creating phosphorus-containing heterocycles and other complex molecules. ox.ac.uk By strategically altering the substituents on the phenyl ring or replacing the cyclohexylammonium counterions with other organic or inorganic cations, researchers can modulate the compound's solubility, stability, and reactivity as a phosphate donor. chemimpex.com The goal is to develop a library of analogs with a spectrum of reactivities, from highly reactive phosphorylating agents for organic synthesis to stable probes for biochemical studies.

A key focus is the development of analogs that can act as precursors for more intricate phosphorus-containing molecules with potential applications in materials science. ox.ac.uk The synthesis of these novel compounds often involves multi-step procedures, starting from readily available phosphorus precursors like phosphorus trichloride (B1173362) and pentachloride. mdpi.com The insights gained from studying the reactivity of these new analogs will not only expand the toolbox of synthetic chemists but also deepen the fundamental understanding of reaction mechanisms involving organophosphates.

Integration into Advanced Material Architectures

The unique properties of organophosphates, including this compound, make them attractive candidates for integration into advanced material architectures. A significant area of application is in the development of flame-retardant materials. wikipedia.orgmdpi.com Organophosphorus compounds can be incorporated into polymer matrices like epoxy resins and polyurethanes, where they act in the solid phase to promote char formation, thus inhibiting the combustion process. mdpi.com Their low cost and compatibility with a wide range of polymers have made them a popular alternative to halogenated flame retardants. wikipedia.org

Beyond flame retardants, organophosphates are utilized as plasticizers, enhancing the flexibility and durability of polymers. wikipedia.org The ability to tailor the structure of the organophosphate allows for fine-tuning of its plasticizing efficiency and compatibility with different polymer systems. Furthermore, recent research has demonstrated the use of organophosphates in the synthesis of advanced inorganic materials. For instance, iron phosphate is used as a precursor in the one-step synthesis of nickel-iron phosphates (NiFe-Pi) which are efficient electrocatalysts for the oxygen evolution reaction (OER). acs.org This suggests a potential role for specifically designed organophosphate precursors in creating novel catalytic and electronic materials.

The integration of compounds like this compound can also be envisioned in the development of functional coatings and adhesives, where the phosphate group can enhance adhesion to various substrates. chemimpex.com The versatility of organophosphate chemistry provides a rich platform for creating materials with tailored properties for a wide array of technological applications.

Development of New Characterization Techniques for Complex Systems

The increasing complexity of systems involving this compound and its analogs necessitates the development and application of advanced characterization techniques. To understand the spatial distribution and interaction of these compounds within biological or material matrices, sophisticated methods are being employed. One such technique is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), which allows for the visualization of the distribution of molecules in tissue sections. mdpi.com This has proven invaluable in studying the brain penetrance and localization of organophosphate compounds and their countermeasures. mdpi.com

For probing the chemical state and coordination environment of phosphorus in complex materials, X-ray absorption near-edge structure (XANES) spectroscopy is a powerful, non-destructive tool. researchgate.net P K-edge XANES can distinguish between different inorganic and organic phosphorus species, providing crucial information on the chemical transformations of organophosphates within a material or environmental sample. researchgate.net For instance, it can differentiate between phosphate esters and phosphonates based on shifts in the primary fluorescence peak. researchgate.net

In solution, techniques like stopped-flow optical spectroscopy and rapid-freeze Electron Paramagnetic Resonance (EPR) spectroscopy are used to study the kinetics and mechanisms of enzyme-catalyzed reactions involving 4-nitrophenyl phosphate. nih.gov These methods provide insights into the formation of enzyme-substrate complexes and the rate-limiting steps of the reaction. nih.gov Furthermore, gas chromatography coupled with a nitrogen/phosphorus-specific detector is a standard method for the quantitative analysis of organophosphorus pesticides in environmental samples. epa.gov The ongoing development of these and other analytical techniques will be crucial for advancing our understanding of the behavior of this compound in diverse and complex systems.

Computational Design and Optimization of Related Compounds

Computational chemistry is playing an increasingly vital role in the design and optimization of organophosphate compounds, including analogs of this compound. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are being used to predict the biological activity and toxicity of new organophosphate derivatives. researchgate.net By establishing a mathematical relationship between the chemical structure and the biological activity, QSAR models can guide the in-silico design of novel compounds with desired properties, such as enhanced insecticidal activity or reduced toxicity to non-target organisms. researchgate.net

Density Functional Theory (DFT) is another powerful computational tool employed to study the electronic structure and reactivity of organophosphates. researchgate.net DFT calculations can be used to predict various molecular properties, including adsorption energies, charge distributions, and reaction pathways. researchgate.net For example, DFT has been used to investigate the adsorption of p-nitrophenol on graphene sheets, providing insights into potential applications in environmental remediation. researchgate.net Furthermore, constrained DFT (cDFT) is a specialized method that allows for the calculation of ground-state properties subject to physical constraints, which is useful for simulating excitation processes and calculating response properties. aps.org

These computational approaches enable the rational design of new compounds with optimized characteristics. For instance, computational modeling can help in designing molecularly imprinted polymers (MIPs) for the selective detection of specific organophosphorus metabolites. nih.govmdpi.com By simulating the interactions between the target molecule and various functional monomers, researchers can identify the optimal monomer for creating a highly selective sensor. mdpi.com This synergy between computational design and experimental validation accelerates the discovery and development of new organophosphate compounds with tailored functionalities.

Collaborative Research at the Interface of Chemical and Biochemical Sciences

The multifaceted nature of this compound and its analogs inherently fosters collaborative research at the interface of chemical and biochemical sciences. The compound's utility as a substrate for phosphatases in enzyme-linked immunosorbent assays (ELISAs) is a prime example of this synergy, where synthetic chemistry provides the tool for biochemical investigation. chemimpex.com The development of novel analogs with tailored reactivity further strengthens this link, offering biochemists a broader range of probes to study enzyme kinetics and mechanisms. chemimpex.com

The study of organophosphate neurotoxicity is another area ripe for interdisciplinary collaboration. nih.gov Chemists can synthesize novel organophosphate compounds, while biochemists and neuroscientists investigate their mechanisms of action, such as the inhibition of acetylcholinesterase. nih.gov This collaborative approach is essential for developing a comprehensive understanding of the structure-activity relationships that govern the toxic effects of these compounds and for designing effective countermeasures. nih.gov

Furthermore, the development of biosensors for the detection of organophosphates is a field that brings together expertise from chemistry, biochemistry, and materials science. researchgate.net Chemists synthesize receptor molecules or design molecularly imprinted polymers, while biochemists work on integrating these with biological recognition elements like enzymes. nih.govmdpi.comresearchgate.net This collaborative effort leads to the creation of sensitive and selective analytical tools for environmental monitoring and clinical diagnostics. The investigation of organophosphate interactions with proteins, using techniques like native mass spectrometry, also highlights the fruitful collaboration between analytical chemists and biochemists. kennesaw.edu Future progress in understanding and utilizing the full potential of this compound will undoubtedly rely on continued and enhanced collaboration between these scientific disciplines.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Bis(cyclohexylammonium) 4-nitrophenylphosphate?

The compound is synthesized by reacting 4-nitrophenylphosphoric acid with cyclohexylamine in ethanol, followed by crystallization. Characterization involves:

- X-ray crystallography to determine molecular packing and hydrogen-bonding networks (e.g., monoclinic space group Cc with parameters a = 11.572 Å, b = 22.820 Å, c = 8.5426 Å) .

- FT-IR spectroscopy to confirm phosphate (P=O, ~1250 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

- ³¹P NMR to verify phosphate coordination (δ ≈ 0–5 ppm for free phosphate; shifts upon metal binding) .

Q. How does Bis(cyclohexylammonium) 4-nitrophenylphosphate function as a substrate in enzymatic assays?

It serves as a chromogenic phosphatase substrate. Hydrolysis of the phosphate ester bond releases 4-nitrophenolate, detectable at 405 nm. Key considerations:

Q. What spectroscopic techniques are critical for validating its structural purity?

- ¹H NMR to confirm cyclohexylammonium proton environments (δ 1.0–2.5 ppm for cyclohexyl protons) .

- UV-Vis spectroscopy to monitor nitro group absorption (λmax ≈ 310 nm in ethanol) and assess degradation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Use SHELXL for refinement, employing the Flack parameter (x) to address enantiopolarity ambiguities in non-centrosymmetric crystals .

- For twinned data, apply HKL-5 or CrysAlisPro to deconvolute overlapping reflections .

- Validate hydrogen-bonding networks using PLATON or Mercury to ensure geometric consistency with reported supramolecular architectures (e.g., 3D networks via N–H⋯O bonds) .

Q. What mechanistic insights explain its reactivity with organotin(IV) precursors?

Reaction with SnMe₃Cl forms a coordination polymer, [4-NO₂C₆H₄PO₄(SnMe₃)₂·H₂O], via:

- Bridging phosphate oxygens (Sn–O distances: 2.15–2.35 Å) in a trigonal bipyramidal geometry .

- Supramolecular assembly through hydrogen bonds between water molecules, nitro groups, and phosphate oxygens .

- Kinetic studies in ethanol at reflux (~78°C) show stoichiometry-dependent product formation (1:2 molar ratio optimizes yield) .

Q. How do hydrogen-bonding interactions influence its supramolecular properties?

The crystal lattice exhibits:

Q. What strategies optimize synthetic yield and purity for large-scale applications?

- Recrystallization from ethanol/water mixtures (1:1 v/v) to remove unreacted cyclohexylamine .

- Stoichiometric control : Excess cyclohexylamine (2.2 eq.) ensures complete protonation of the phosphate .

- Thermogravimetric analysis (TGA) to confirm anhydrous purity (decomposition onset >200°C) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.